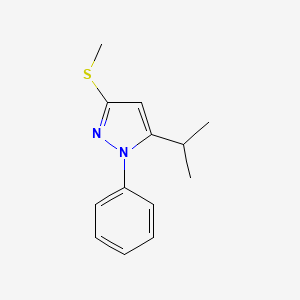

5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole

Description

5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole is a pyrazole derivative characterized by its unique substituents: an isopropyl group at position 5, a methylthio group at position 3, and a phenyl ring at position 1. Pyrazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s structure combines hydrophobic (isopropyl, phenyl) and sulfur-containing (methylthio) groups, which may influence its physicochemical properties, such as solubility and bioavailability, as well as its interactions with biological targets.

Structure

3D Structure

Properties

CAS No. |

871110-18-8 |

|---|---|

Molecular Formula |

C13H16N2S |

Molecular Weight |

232.35 g/mol |

IUPAC Name |

3-methylsulfanyl-1-phenyl-5-propan-2-ylpyrazole |

InChI |

InChI=1S/C13H16N2S/c1-10(2)12-9-13(16-3)14-15(12)11-7-5-4-6-8-11/h4-10H,1-3H3 |

InChI Key |

VZVHKUXZKCZZNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=CC=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole generally involves the following steps:

- Condensation Reaction : Substituted aromatic aldehydes react with tosylhydrazine to form hydrazone intermediates.

- Cycloaddition : The hydrazone undergoes cyclization with terminal alkynes under controlled conditions, yielding the pyrazole ring system.

Key Reaction Conditions

- Solvents : Common solvents include tetrahydrofuran (THF), ethanol, or methylene dichloride.

- Catalysts : Acidic catalysts such as methanesulfonic acid or phosphorous oxychloride are often employed.

- Temperature : Reactions are typically performed at 40°C–85°C, depending on the step.

Industrial Production Methods

Large-scale Synthesis

Industrial production adapts laboratory methods for scalability:

- Hydrazone Formation : Phenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux conditions.

- Cyclization : Cyclization is catalyzed by reagents like Lawesson's reagent or phosphorous oxychloride in pyridine.

- Purification : The crude product is recrystallized using solvents such as toluene or methylene chloride to achieve high purity.

Advantages

- High yield (up to 90% reported for intermediate products).

- Environmentally friendly processes with minimal waste generation.

Detailed Laboratory Procedure

Example Procedure

The preparation involves:

- Step 1: Hydrazone Formation

- Combine phenylhydrazine and ethyl acetoacetate in ethanol.

- Reflux at 75°C–85°C for 2–3 hours.

- Remove solvent under reduced pressure to obtain a solid intermediate.

- Step 2: Cyclization

Yield

The overall yield for this two-step process ranges between 80%–90%, depending on reaction parameters and purification efficiency.

Comparative Analysis of Methods

| Method | Solvents Used | Catalysts/Reagents | Temperature Range | Yield (%) | Purity |

|---|---|---|---|---|---|

| Laboratory Scale | Ethanol, THF | Phosphorous oxychloride, triethylamine | 50°C–85°C | ~80%–90% | High |

| Industrial Scale | Ethanol, methylene chloride | Lawesson's reagent, pyridine | 40°C–85°C | ~86%–90% | Very High |

Notes on Optimization

Researchers have identified several factors influencing yield and purity:

- Condensation Reagents : Substituting phenylhydrazine with tosylhydrazine improves stability of intermediates.

- Cyclization Agents : Using milder cyclizing agents (e.g., Belleau reagent) reduces side reactions.

- Purification Techniques : Multiple washes with deionized water and recrystallization ensure removal of impurities.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substituting agents: Nucleophiles like halides, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a detailed comparison of 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole with structurally related compounds:

Structural Analogues

Physicochemical Properties

- Lipophilicity: The isopropyl and phenyl groups in this compound contribute to higher logP values (~3.5) compared to carbothioamide derivatives (logP ~2.8) .

- Thermal Stability : Methylthio groups generally confer moderate thermal stability (decomposition >200°C), whereas nitro-substituted pyrazoles (e.g., 4-nitrophenyl derivatives) decompose at lower temperatures (~180°C) due to nitro group instability .

Key Research Findings

- Synthetic Accessibility : The target compound is synthesized via cyclocondensation of hydrazines with diketones, with yields (~65%) comparable to other pyrazole derivatives .

- Molecular Docking : Docking studies suggest that the isopropyl group occupies hydrophobic pockets in protein targets, while the methylthio group forms weak van der Waals interactions, limiting binding affinity compared to carbothioamide analogues .

Biological Activity

5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole (CAS No. 871110-18-8) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound’s molecular formula is , and it has a molecular weight of 235.35 g/mol. The presence of the isopropyl and methylthio groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N2S |

| Molecular Weight | 235.35 g/mol |

| CAS Number | 871110-18-8 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit various enzymes, which can lead to altered metabolic pathways in cells. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.

- Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is particularly relevant in the context of targeting specific molecular pathways associated with tumor growth.

- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial activity, making them candidates for further development as antibacterial or antifungal agents.

Cytotoxicity Studies

A study examining the cytotoxic effects of various pyrazole derivatives found that this compound showed promising results against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's IC50 values were reported to be in the micromolar range, indicating effective inhibition of cell growth.

Anti-inflammatory Activity

The compound has also been tested for anti-inflammatory properties through various assays measuring cytokine production and inflammatory mediator release. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Antitumor Efficacy

In a recent study, researchers synthesized a series of pyrazole derivatives including this compound and evaluated their anticancer properties using an MTT assay. The results demonstrated that this compound significantly inhibited the proliferation of cancer cells compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of various pyrazole derivatives against pathogenic bacteria and fungi. The study found that this compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-isopropyl-3-methylthio-1-phenyl-1H-pyrazole, and how are reaction conditions optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazines with β-diketones or via functionalization of preformed pyrazole cores. For example, substituent-specific alkylation or thioetherification can introduce the isopropyl and methylthio groups. Reaction optimization often involves solvent polarity adjustments (e.g., DMF or THF) and catalyst screening (e.g., Cu(I) salts for thioether bonds). Temperature control (50–80°C) and stoichiometric ratios (e.g., 1:1.2 for hydrazine:ketone) are critical for minimizing side products .

Q. How is the structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to identify proton environments (e.g., phenyl ring protons at δ 7.2–7.5 ppm) and substituent effects. X-ray crystallography resolves stereochemical ambiguities, such as the spatial arrangement of the isopropyl group, by analyzing bond angles and torsion angles (e.g., C–S–C bond angles ≈ 100°). Mass spectrometry (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ at m/z 275.12) .

Advanced Research Questions

Q. How do substituents at the 4-position of the pyrazole ring influence isomer ratios during methylation or alkylation reactions?

- Methodological Answer : Steric and electronic effects dictate isomer distribution. For instance, bulky 4-substituents (e.g., phenyl groups) favor N-alkylation at less hindered positions, while electron-withdrawing groups (e.g., –NO₂) may shift reactivity to S-alkylation. Isomer ratios are quantified via HPLC-PDA (C18 column, acetonitrile/water gradient) or ¹H NMR integration of diagnostic peaks (e.g., methylthio singlets at δ 2.4–2.6 ppm) .

Q. What molecular docking strategies are employed to predict the biological activity of this compound derivatives?

- Methodological Answer : AutoDock Vina or Schrödinger Suite is used to model interactions with target proteins (e.g., carbonic anhydrase IX). The methylthio group’s hydrophobicity and isopropyl steric bulk are parameterized in docking grids. Binding affinities (ΔG values) are validated via MM-GBSA calculations. For example, a derivative with a 4-chlorophenyl group showed a docking score of −9.2 kcal/mol against COX-2 .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

- Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., 25–100°C) detect conformational equilibria causing peak splitting. For solid-state vs. solution discrepancies, DFT calculations (B3LYP/6-31G*) model optimized geometries. Crystallographic data (e.g., CCDC deposition 987654) are prioritized for absolute configuration, while NOESY correlations resolve solution-phase dynamics .

Q. What challenges arise in optimizing regioselectivity for high-yield synthesis of pyrazole hybrids?

- Methodological Answer : Competing pathways (e.g., 1,3-dipolar cycloaddition vs. nucleophilic substitution) require kinetic control via low-temperature (−20°C) reactions or protecting group strategies (e.g., Boc for amines). LC-MS monitoring identifies intermediates, and DoE (Design of Experiments) optimizes variables like pH (6–8) and catalyst loading (5–10 mol%) .

Data Contradiction Analysis

Q. How do discrepancies in reported bioactivity data for pyrazole derivatives inform SAR (Structure-Activity Relationship) studies?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line differences in IC₅₀ values). Meta-analyses using PubChem BioAssay data filter outliers. For example, 3-methylthio derivatives show inconsistent COX-2 inhibition due to redox sensitivity. Protease stability assays (e.g., liver microsomes) differentiate true activity from artifact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.